N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine
Description
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine is a chemical compound with the molecular formula C16H16ClNS It belongs to the class of dibenzothiepin derivatives, which are known for their diverse pharmacological properties
Properties
Molecular Formula |
C15H14ClNS |
|---|---|
Molecular Weight |
275.8 g/mol |
IUPAC Name |
3-chloro-N-methyl-5,6-dihydrobenzo[b][1]benzothiepin-6-amine |
InChI |
InChI=1S/C15H14ClNS/c1-17-13-9-10-8-11(16)6-7-14(10)18-15-5-3-2-4-12(13)15/h2-8,13,17H,9H2,1H3 |
InChI Key |
WCSUVFJJGYUDFD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine typically involves the reaction of 2-chloro-10,11-dihydrodibenzo[b,f]thiepin with N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high yields. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine involves its interaction with specific molecular targets in the body. It is known to act as an antagonist at dopamine receptors, particularly the D2 receptor, and serotonin receptors, such as the 5-HT2 receptor. By blocking these receptors, the compound can modulate neurotransmitter activity and exert its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Octoclothepin: Another dibenzothiepin derivative with similar pharmacological properties.
8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin: A related compound with neuroleptic properties.
Uniqueness
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine is unique due to its specific substitution pattern and its ability to interact with multiple receptor types. This makes it a valuable compound for studying the effects of receptor antagonism in various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
